![molecular formula C28H30Cl3N3O B051748 N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride CAS No. 189061-11-8](/img/structure/B51748.png)
N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride
Overview
Description
NGB 2904 hydrochloride is a potent, selective, orally active, and brain-penetrated antagonist of the dopamine D3 receptor. It has a high binding affinity with a Ki value of 1.4 nM and shows significant selectivity for the D3 receptor over other receptors such as D2, 5-HT2, α1, D4, D1, and D5 .
Mechanism of Action
Target of Action
NGB 2904 hydrochloride is a potent, selective, orally active, and brain-penetrated antagonist of the dopamine D3 receptor . It shows selectivity for D3 over D2, 5-HT2, α1, D4, D1, and D5 receptors .
Mode of Action
NGB 2904 hydrochloride interacts with its primary target, the dopamine D3 receptor, by binding to it with high affinity . This interaction results in the inhibition of the dopamine D3 receptor function . It potently antagonizes quinpirole-stimulated mitogenesis .
Biochemical Pathways
The dopamine D3 receptor is part of the mesolimbic dopamine system, which is critically involved in drug reward and relapse . By antagonizing the dopamine D3 receptor, NGB 2904 hydrochloride can affect this pathway and its downstream effects . It has been suggested that a dopamine-dependent mechanism explains the effects of NGB 2904 hydrochloride on cocaine’s actions in animal models of drug addiction .
Result of Action
The molecular and cellular effects of NGB 2904 hydrochloride’s action include an increase in spontaneous and amphetamine-stimulated locomotion in mice . It also attenuates cocaine’s rewarding effects and inhibits relapse to drug-seeking behavior in rats .
Action Environment
The efficacy and stability of NGB 2904 hydrochloride can be influenced by various environmental factors. It’s worth noting that the effectiveness of NGB 2904 hydrochloride in attenuating the rewarding effects of cocaine and inhibiting relapse to drug-seeking behavior suggests that it may be a potential therapeutic agent in the treatment of cocaine addiction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NGB 2904 hydrochloride involves multiple steps, starting with the preparation of the core structure, which includes a piperazine ring and a fluorene moiety. The key steps typically involve:
Formation of the Piperazine Ring: This can be achieved through the reaction of 2,3-dichlorophenylpiperazine with a suitable alkylating agent.
Attachment of the Fluorene Moiety: The fluorene-2-carboxamide is then attached to the piperazine derivative through an amide bond formation reaction.
Industrial Production Methods
While specific industrial production methods for NGB 2904 hydrochloride are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
NGB 2904 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the piperazine ring and the fluorene moiety. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkylating agents and acylating agents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation of the piperazine ring can lead to various substituted derivatives, while oxidation of the fluorene moiety can yield fluorenone derivatives .
Scientific Research Applications
Dopamine Receptor Antagonism
PG01037 is primarily recognized as a selective antagonist for the dopamine D3 receptor. Its binding affinity has been documented with a Ki value of 0.70 nM for the D3 receptor, showcasing a significant selectivity over D2 and D4 receptors (Ki values of 93.3 nM and 375 nM, respectively) . This selective antagonism is crucial for understanding the role of dopamine receptors in various neurological conditions.
Therapeutic Potential in Substance Abuse
Research indicates that PG01037 may serve as a therapeutic agent for treating substance abuse disorders. Studies have shown that it can attenuate drug-induced behaviors in animal models, particularly those related to methamphetamine addiction . This suggests that PG01037 could be a candidate for developing treatments aimed at reducing the craving and relapse associated with stimulant abuse.
Case Studies
- In one study, PG01037 was evaluated for its effects on L-DOPA-induced abnormal involuntary movements in rats, demonstrating its potential to alleviate these side effects while maintaining therapeutic efficacy .
- Another investigation highlighted its ability to inhibit the effects of methamphetamine, further supporting its role in addiction therapy .
Neuropharmacological Research
Beyond its applications in addiction treatment, PG01037 has been utilized in various neuropharmacological studies to explore dopamine's role in mood regulation and cognitive function. Its ability to selectively target the D3 receptor allows researchers to dissect the complex interactions within dopaminergic pathways.
Implications for Mental Health Disorders
The selective inhibition of D3 receptors by PG01037 provides insights into potential treatments for mood disorders such as depression and anxiety. By modulating dopamine signaling specifically at the D3 receptor level, this compound could help develop more targeted therapies with fewer side effects compared to broader-spectrum dopaminergic agents.
Comparison with Similar Compounds
Similar Compounds
SB-277011A: Another selective dopamine D3 receptor antagonist with similar applications in neuroscience and pharmacology.
Uniqueness
NGB 2904 hydrochloride stands out due to its high selectivity and potency for the dopamine D3 receptor, making it a valuable tool for studying the specific functions of this receptor. Its ability to penetrate the brain and its oral activity further enhance its utility in both in vitro and in vivo studies .
Biological Activity
N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide; hydrochloride is a synthetic compound that has garnered attention for its potential pharmacological applications, particularly in neuropharmacology. This compound is structurally related to various piperazine derivatives known for their interactions with dopamine receptors, specifically D2 and D3 receptors, which are implicated in several psychiatric disorders.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 448.39 g/mol. The structure features a fluorene backbone with a piperazine moiety, which is critical for its biological activity.
Receptor Binding Affinity
Studies have demonstrated that this compound exhibits significant binding affinity for dopamine receptors. The affinity for D2 and D3 receptors is crucial as these receptors are targets for antipsychotic drugs.
Compound | D2 Affinity (pKi) | D3 Affinity (pKi) | D3/D2 Ratio |
---|---|---|---|
N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide | 7.80 ± 0.18 | 6.35 ± 0.26 | 0.04 |
This data indicates that while the compound has a moderate affinity for both receptor types, it shows a preference for the D2 receptor over the D3 receptor, which may influence its therapeutic profile in treating conditions like schizophrenia or bipolar disorder .
The mechanism by which this compound exerts its effects involves modulation of dopaminergic signaling pathways. By binding to dopamine receptors, it can alter neurotransmitter release and neuronal excitability, potentially leading to therapeutic effects in mood disorders and psychosis.
Study on Antipsychotic Effects
In a recent study examining the antipsychotic potential of various piperazine derivatives, including this compound, researchers found that it significantly reduced hyperactivity in animal models induced by amphetamines. The study highlighted the importance of the piperazine ring and its substituents in determining the pharmacological profile of these compounds .
Comparative Analysis with Other Compounds
A comparative analysis with other known antipsychotics showed that N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide had a favorable side effect profile compared to traditional antipsychotics like haloperidol. This suggests potential for use in patients who experience adverse effects from standard treatments .
Properties
IUPAC Name |
N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29Cl2N3O.ClH/c29-25-8-5-9-26(27(25)30)33-16-14-32(15-17-33)13-4-3-12-31-28(34)21-10-11-24-22(19-21)18-20-6-1-2-7-23(20)24;/h1-2,5-11,19H,3-4,12-18H2,(H,31,34);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIWYJNBKGCVFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCNC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3)C5=C(C(=CC=C5)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30Cl3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00940417 | |
Record name | N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-9H-fluorene-2-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00940417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189060-98-8 | |
Record name | N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-9H-fluorene-2-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00940417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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